molecular formula C6H8N4O B12874705 5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile

5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile

Cat. No.: B12874705
M. Wt: 152.15 g/mol
InChI Key: HQEHHNWXGGCIPM-UHFFFAOYSA-N
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Description

5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile typically involves the reaction of malononitrile with hydroxylamine hydrochloride and various aryl or heteroaryl aldehydes. This multicomponent reaction is carried out in the presence of a catalytic amount of potassium carbonate in glycerol as a deep eutectic solvent . The reaction conditions are mild, and the product is obtained in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Amino derivatives where the nitrile group is reduced to an amine.

    Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, isoxazole derivatives have been shown to inhibit enzymes like heat shock protein 90 (Hsp90) and phospholipase A2 (PLA2), which are involved in cancer and inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile is unique due to the presence of both an amino group and a dimethylamino group on the isoxazole ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5-amino-3-(dimethylamino)-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C6H8N4O/c1-10(2)6-4(3-7)5(8)11-9-6/h8H2,1-2H3

InChI Key

HQEHHNWXGGCIPM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NOC(=C1C#N)N

Origin of Product

United States

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